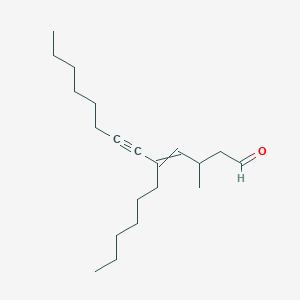![molecular formula C18H18N2 B14210432 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- CAS No. 836623-57-5](/img/structure/B14210432.png)
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- is a complex organic compound belonging to the class of beta-carbolines. This compound is characterized by its unique structure, which includes a pyridoindole core with various substituents.
Preparation Methods
The synthesis of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- involves several steps. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with the preparation of the appropriate starting materials, which typically include substituted indoles and pyridines.
Cyclization: The key step involves the cyclization of these starting materials to form the pyridoindole core. This is often achieved through a series of condensation reactions.
Purification: The final compound is purified using techniques such as chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced using appropriate reagents and conditions.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with extended conjugation.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- has a wide range of scientific research applications, including :
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Neurodegenerative Diseases: Research has shown that the compound may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its pharmacological properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets specific receptors and enzymes, such as estrogen receptors and protein kinases, which play crucial roles in various biological processes.
Pathways: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- can be compared with other similar compounds, such as :
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound has a different substitution pattern and exhibits distinct biological activities.
Indole Derivatives: Various indole derivatives with different substituents and functional groups can be compared based on their chemical and biological properties.
The uniqueness of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research .
Properties
CAS No. |
836623-57-5 |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1S)-9-methyl-1-phenyl-1,2,3,4-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C18H18N2/c1-20-16-10-6-5-9-14(16)15-11-12-19-17(18(15)20)13-7-3-2-4-8-13/h2-10,17,19H,11-12H2,1H3/t17-/m0/s1 |
InChI Key |
JVFDAWARXMVDDW-KRWDZBQOSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1[C@@H](NCC3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(NCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14210364.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
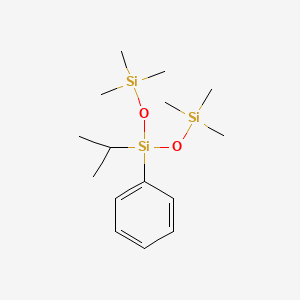


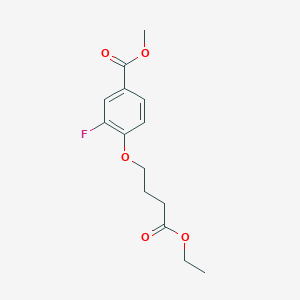
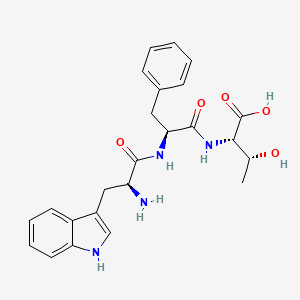
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)

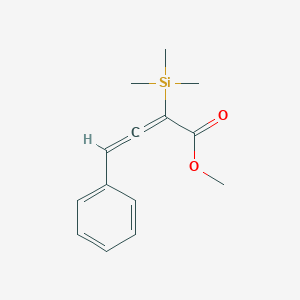
![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)

